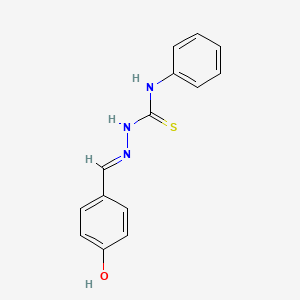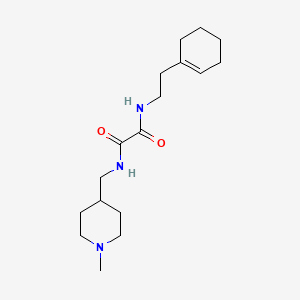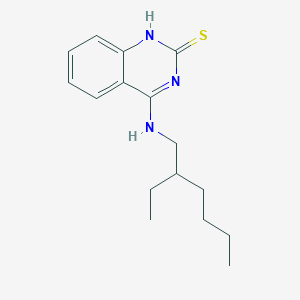![molecular formula C16H14N4O3S B2808853 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide CAS No. 1170107-77-3](/img/structure/B2808853.png)
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several interesting functional groups, including a furan ring, a pyrazolo[3,4-b]pyridine ring, and a thiophene ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. These rings may be able to rotate and flex relative to each other, leading to a large number of possible conformations .Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Research in heterocyclic chemistry has led to the development of numerous compounds with potential applications in drug discovery and materials science. For instance, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine highlights the versatility of pyrazolopyridine derivatives. These compounds are synthesized through alkylation, followed by cyclization reactions to produce derivatives with various heterocyclic rings. Such research demonstrates the potential of these compounds in creating new materials with specific chemical properties (El-Essawy & Rady, 2011).
Antiprotozoal Agents
The development of antiprotozoal agents is another area where related compounds have been investigated. Novel dicationic imidazo[1,2-a]pyridines, including derivatives with furan substitutions, have shown promising activity against protozoal infections. These compounds exhibit strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as therapeutic agents for protozoal diseases (Ismail et al., 2004).
Antimicrobial and Antioxidant Activities
Compounds with pyrazolopyridine and furan moieties have also been explored for their antimicrobial and antioxidant activities. For instance, chitosan Schiff bases derived from heteroaryl pyrazole derivatives have shown variable antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungi. This research underscores the potential of these compounds in developing new antimicrobial materials (Hamed et al., 2020). Additionally, derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety have been evaluated for their antioxidant activity, with some showing activities comparable to ascorbic acid, suggesting their utility in combating oxidative stress-related disorders (El‐Mekabaty, 2015).
Corrosion Inhibition
Aryl pyrazolo pyridine derivatives have been studied for their corrosion inhibition effects on metals in acidic environments. These studies are crucial for the development of new materials that can protect metals from corrosion, extending their lifecycle in industrial applications. The research demonstrates the potential of pyrazolopyridine derivatives as effective corrosion inhibitors, opening avenues for their use in materials science (Sudheer & Quraishi, 2015).
Future Directions
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-20-15-13(9(8-12(21)17-15)10-4-2-6-23-10)14(19-20)18-16(22)11-5-3-7-24-11/h2-7,9H,8H2,1H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUWYIYBEIWUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2808773.png)

![N-(2,4-dichloro-5-isopropoxyphenyl)-2-[(2-morpholino-2-oxoethyl)sulfonyl]acetamide](/img/structure/B2808777.png)



![Ethyl 6-methyl-4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2808783.png)
![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2808785.png)
![2-(9-bromo-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2808786.png)
![2-Chloro-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2808787.png)
![2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2808789.png)

![2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2808792.png)
![3'-(3,4-Dimethoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2808793.png)
